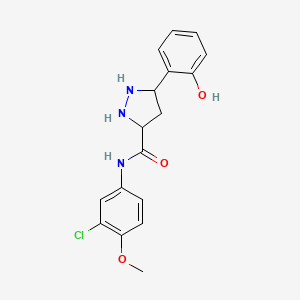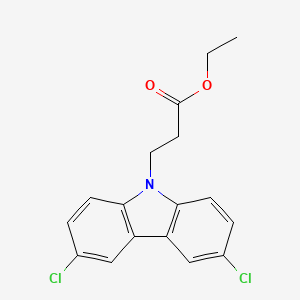![molecular formula C30H25N5O2S B12128420 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es una molécula orgánica compleja con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un anillo de pirazol, una porción de tiazolo-triazol y múltiples anillos aromáticos, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los intermediarios de pirazol y tiazolo-triazol, seguidos de su acoplamiento en condiciones específicas para formar el compuesto final. Los reactivos comunes utilizados en estas reacciones incluyen bromoacetato de etilo, hidrato de hidrazina y varios aldehídos aromáticos. Las condiciones de reacción a menudo implican reflujo en solventes como etanol o acetonitrilo, con catalizadores como ácido p-toluensulfónico para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, optimizando las condiciones de reacción para obtener mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, donde se pueden introducir sustituyentes como halógenos o grupos nitro utilizando reactivos como halógenos o agentes nitrantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador ácido de Lewis.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, podría inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
(5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: se puede comparar con compuestos similares como:
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio: Se utiliza como agente de condensación en la síntesis orgánica.
Cryptotanshinona: Un compuesto natural con actividad inhibitoria contra la quinasa JAK3.
Derivados de ácido fenilborónico: Conocidos por sus interacciones con grupos diol en los sacáridos.
(5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona en varios campos.
Propiedades
Fórmula molecular |
C30H25N5O2S |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H25N5O2S/c1-4-37-23-14-15-24(20(3)16-23)27-21(18-34(32-27)22-11-6-5-7-12-22)17-26-29(36)35-30(38-26)31-28(33-35)25-13-9-8-10-19(25)2/h5-18H,4H2,1-3H3/b26-17- |
Clave InChI |
WBDBAQJJWTUVSX-ONUIUJJFSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6)C |
SMILES canónico |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)

![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)
